Pelcitoclax

Descripción general

Descripción

Pelcitoclax, also known as APG-1252, is a potent dual inhibitor of B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra-large (BCL-xL) proteins. These proteins are crucial regulators of apoptosis, the process of programmed cell death. By inhibiting these proteins, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pelcitoclax is synthesized using an innovative prodrug strategy. This involves creating a compound that is initially inactive but is converted into an active form within the body. The synthetic route typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards for pharmaceutical compounds .

Análisis De Reacciones Químicas

Types of Reactions: Pelcitoclax undergoes various chemical reactions, including:

Oxidation: Conversion of the prodrug to its active form.

Reduction: Modifications to enhance its stability and efficacy.

Substitution: Introduction of functional groups to improve its pharmacokinetic properties.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents, catalysts, and protective agents. Reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently .

Major Products Formed: The major product formed from these reactions is the active metabolite of this compound, which exhibits potent anticancer activity by inducing apoptosis in cancer cells .

Aplicaciones Científicas De Investigación

Pelcitoclax has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the mechanisms of apoptosis and the role of BCL-2 and BCL-xL proteins.

Biology: Investigated for its effects on cellular processes and its potential to overcome drug resistance in cancer cells.

Medicine: Under clinical development for the treatment of various cancers, including small-cell lung cancer and multiple myeloma.

Mecanismo De Acción

Pelcitoclax exerts its effects by binding to and inhibiting BCL-2 and BCL-xL proteins. This disruption of protein-protein interactions leads to the activation of pro-apoptotic proteins such as BAX and BAK, which in turn trigger the caspase cascade, resulting in apoptosis. The compound also disrupts complexes involving BCL-xL and other pro-apoptotic proteins like BIM and PUMA, further promoting cell death .

Comparación Con Compuestos Similares

Venetoclax: A selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.

Navitoclax: A dual BCL-2/BCL-xL inhibitor with similar mechanisms but higher toxicity due to platelet depletion.

Comparison: Pelcitoclax is unique in its dual inhibition of BCL-2 and BCL-xL, offering a broader spectrum of anticancer activity. Unlike navitoclax, this compound employs a prodrug strategy to minimize platelet toxicity, making it a safer alternative for clinical use .

Actividad Biológica

Pelcitoclax, also known as APG-1252, is a novel dual inhibitor targeting B-cell lymphoma-extra-large (BCL-xL) and B-cell lymphoma 2 (BCL-2), which are critical regulators of apoptosis. This compound has garnered attention for its potential therapeutic applications in various solid tumors. Below, we explore the biological activity of this compound, including its mechanisms of action, clinical findings, and relevant case studies.

This compound operates primarily through the following mechanisms:

- Inhibition of Anti-apoptotic Proteins : By inhibiting BCL-2 and BCL-xL, this compound promotes apoptosis in cancer cells. It effectively disrupts complexes formed between BCL-xL and pro-apoptotic proteins such as BIM and PUMA, leading to the activation of apoptotic pathways .

- Caspase Activation : The compound induces caspase-mediated cell death, which is crucial for its antiproliferative effects in various cancer cell lines .

- Synergistic Effects with Other Agents : this compound has shown enhanced antitumor activity when combined with other chemotherapeutic agents, such as taxanes and osimertinib. This combination downregulates myeloid cell leukemia-1 (MCL-1), another anti-apoptotic protein .

Clinical Findings

Efficacy and Safety : A first-in-human study involving 50 patients with metastatic small-cell lung cancer and other solid tumors evaluated the safety and efficacy of this compound administered intravenously once or twice weekly. The results indicated:

- Overall Response Rate : 6.5%

- Disease Control Rate : 30.4%

- Common Adverse Events : Transaminase elevations and reduced platelet counts were noted, particularly at higher doses. However, these side effects were less frequent with a once-weekly administration schedule .

Case Studies

-

Combination Therapy with Osimertinib :

- In a study focusing on patients with EGFR-mutant non-small cell lung cancer (NSCLC) resistant to third-generation EGFR tyrosine kinase inhibitors, this compound was administered alongside osimertinib. The combination showed promising preliminary efficacy without significant treatment-related discontinuations .

- Activity in Tumor Spheroid Models :

Data Summary

| Study/Trial | Patient Population | Treatment Regimen | Overall Response Rate | Disease Control Rate | Common Adverse Events |

|---|---|---|---|---|---|

| First-in-Human Study | 50 patients with solid tumors | IV this compound once/twice weekly | 6.5% | 30.4% | Transaminase elevation, thrombocytopenia |

| Osimertinib Combination | EGFR-mutant NSCLC patients | This compound + Osimertinib | Not specified | Not specified | Grade 4 thrombocytopenia in high-dose group |

| Tumor Spheroid Models | Various tumor types | This compound as single agent | Limited activity | Not specified | Not specified |

Propiedades

IUPAC Name |

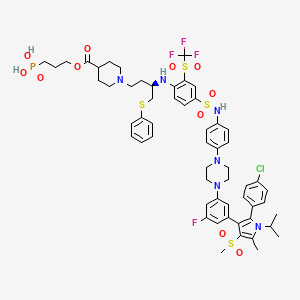

3-[1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carbonyl]oxypropylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H66ClF4N6O11PS4/c1-38(2)68-39(3)55(82(4,73)74)53(54(68)40-11-13-43(58)14-12-40)42-33-44(59)35-48(34-42)67-29-27-66(28-30-67)47-17-15-45(16-18-47)64-84(77,78)50-19-20-51(52(36-50)83(75,76)57(60,61)62)63-46(37-81-49-9-6-5-7-10-49)23-26-65-24-21-41(22-25-65)56(69)79-31-8-32-80(70,71)72/h5-7,9-20,33-36,38,41,46,63-64H,8,21-32,37H2,1-4H3,(H2,70,71,72)/t46-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOCQCYXBYUYLH-YACUFSJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H66ClF4N6O11PS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619923-36-2 | |

| Record name | Pelcitoclax [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619923362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelcitoclax | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PELCITOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317UBD60ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.